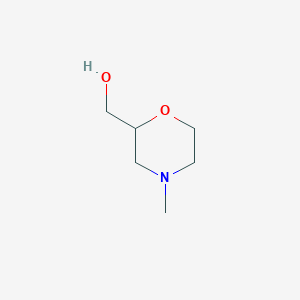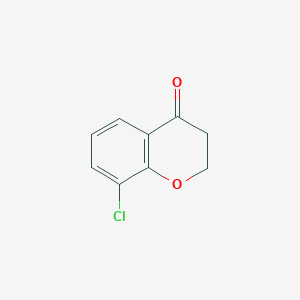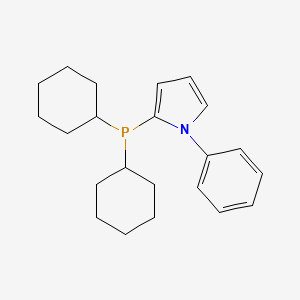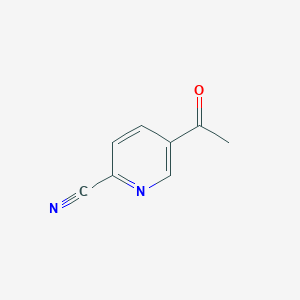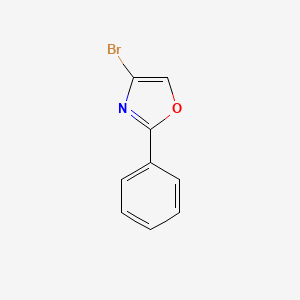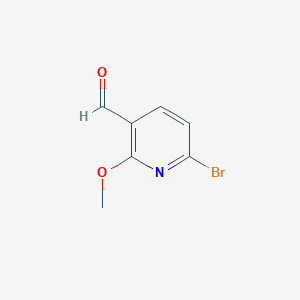
3-Chloro-6-phenylpyridazin-4-OL
Vue d'ensemble
Description
3-Chloro-6-phenylpyridazin-4-OL is an organic compound with the chemical formula C10H7ClN2O . It appears as white to light yellow crystals .
Synthesis Analysis
The synthesis of this compound is generally achieved by a C-N bond coupling reaction between 2-chloro-4-hydroxypyridine and benzoic acid . The specific steps include bromination, dehydration of ethylimine, reduction, cyanidation, and hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C10H7ClN2O . The InChI key is ZUSHSDOEVHPTCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molar mass of 206.63 . It has a predicted density of 1.363±0.06 g/cm3 . The melting point is approximately 207℃ (decomposition) , and the boiling point is predicted to be 408.1±40.0 °C . The flash point is 144.5°C . The vapor pressure is 0.000441mmHg at 25°C . The refractive index is 1.641 .Applications De Recherche Scientifique
Insecticidal Activity
A series of derivatives of 3-Chloro-6-phenylpyridazin-4-OL have demonstrated notable insecticidal activities. For example, N-substituted derivatives showed significant in vitro insecticidal activity against Plutella xylostella, with some compounds exhibiting over 90% effectiveness at 100 mg/L concentrations. These findings suggest potential applications of these compounds in pest control and agricultural sciences (Wu et al., 2012).
Synthetic Chemistry and Functionalization
The compound has been a subject of interest in synthetic chemistry. For instance, studies on homolytic substitution of 3-chloropyridazines and subsequent hydrolysis processes have been reported, highlighting the compound's utility in creating functionalized pyridazinones (Piaz et al., 1993). Additionally, efficient and regioselective arylation of similar pyridazine derivatives using Suzuki cross-coupling reactions has been explored, confirming its versatility in synthesizing pharmacologically relevant derivatives (Sotelo & Raviña, 2002).
Reaction Mechanisms and Transformations
The compound has been studied in the context of reaction mechanisms and transformations. For instance, investigations into the ANRORC type ring transformation involving 3-chloro-6-phenyl-1,2,4-triazines, a structurally related compound, have provided insights into the formation of 3-aminopyridazines, which are relevant in the development of new pharmaceuticals and materials (Rykowski et al., 2000).
Fluorination and Phase Transfer Catalysis
The compound has been used in studies exploring solvent-free fluorination under phase transfer catalysis. This research demonstrated enhanced yields and selectivities in chlorine–fluorine exchanges, providing a more efficient method compared to previous techniques. Such advancements are significant in the field of synthetic and medicinal chemistry (Marque et al., 2004).
Safety and Hazards
The compound may be irritating to the eyes, skin, and respiratory system . Therefore, appropriate protective measures, such as wearing protective glasses, gloves, and respiratory protection equipment, must be taken . During operation, care should be taken to avoid inhalation of dust, contact with skin, and ingestion . Any contact with the compound requires prompt rinsing or medical treatment . During storage and transportation, the compound should be placed in a dry, clean, well-ventilated place, away from fire and oxidizing agents .
Propriétés
IUPAC Name |
3-chloro-6-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUVEILZKSWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523855 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89868-13-3 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
